
2,6-Dinitrothymol
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Overview
Description
2,6-Dinitrothymol (CAS 606-20-2) is a nitro-substituted phenolic compound with the molecular formula C₁₀H₁₂N₂O₅. Structurally, it features a thymol backbone (1-methyl-3-hydroxy-4-isopropylbenzene) substituted with nitro groups at the 2- and 6-positions. This compound is notable for its low melting point (55°C) and propensity to resinify during synthesis, resulting in modest yields (30–40%) . Its biological activity, particularly in cellular metabolism and division, has been studied in comparison to structural isomers and related nitroaromatic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dinitrothymol can be synthesized through the nitration of thymol. The nitration process involves the reaction of thymol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective nitration at the 2 and 6 positions. The reaction conditions are as follows:
Reagents: Thymol, concentrated nitric acid, concentrated sulfuric acid.
Temperature: Approximately 50°C.
Reaction Time: 30 minutes.
Industrial Production Methods: Industrial production of this compound follows a similar nitration process but on a larger scale. The reaction parameters are optimized to maximize yield and purity. The product is then purified through recrystallization techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dinitrothymol undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as hydroxide ions, methoxide ions, in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid, water.
Major Products:
Reduction: 2,6-Diaminothymol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,6-Dinitrobenzoic acid.
Scientific Research Applications
Scientific Research Applications
1. Mitochondrial Function Studies
One of the prominent applications of 2,6-Dinitrothymol is in the study of mitochondrial function. The compound acts as a mitochondrial uncoupler, similar to other dinitrophenols. Research indicates that it can influence energy metabolism by uncoupling oxidative phosphorylation, which leads to increased basal metabolic rates and heat production . This property makes it a valuable tool for studying metabolic diseases and mitochondrial dysfunction.
2. Toxicological Investigations
This compound has been included in toxicological studies due to its potential harmful effects. The compound has shown comparable lethality to other dinitrophenols in animal studies, raising concerns about its safety profile . Understanding its toxicological mechanisms is crucial for assessing risks associated with its use in various applications.
3. Pharmaceutical Development
There is ongoing research into the therapeutic potential of this compound derivatives. For instance, studies have explored modifications of dinitrophenols to enhance their therapeutic index while minimizing adverse effects. Such derivatives may offer new avenues for treating metabolic disorders like obesity and type 2 diabetes mellitus by targeting specific tissues .
Case Studies
Case Study 1: Mitochondrial Uncoupling Effects
A study conducted on mice demonstrated that administration of this compound resulted in significant changes in gene expression related to mitochondrial function and energy metabolism. The results indicated an upregulation of genes involved in oxidative metabolism, suggesting potential benefits for conditions associated with mitochondrial dysfunction .
Case Study 2: Toxicological Profile
Research focusing on the toxicological profile of dinitrophenols highlighted the acute effects of exposure to this compound. In animal models, high doses led to increased body temperature and metabolic rate, with severe outcomes such as multi-organ failure observed at lethal doses . These findings underline the importance of careful dosage management in any potential therapeutic applications.
Mechanism of Action
The mechanism by which 2,6-Dinitrothymol exerts its effects is primarily through its nitro groups. These groups are highly reactive and can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with oxidative phosphorylation and other metabolic pathways .
Comparison with Similar Compounds
Structural Isomers: 2,4-Dinitrothymol vs. 2,6-Dinitrothymol
The position of nitro groups critically influences biological activity. For example:
- 2,4-Dinitrothymol (1-methyl-3-hydroxy-4-isopropyl-2,4-dinitrobenzene) blocks cell division in fertilized Arbacia sea urchin eggs at extremely low concentrations (~10⁻⁶ M) with minimal stimulation of oxygen consumption (<10% above baseline) .
- This compound , in contrast, exhibits distinct physicochemical properties (e.g., lower thermal stability) but shares the ability to interfere with metabolic pathways. However, its specific biological effects remain less documented compared to its 2,4-isomer.
Functional Analogues: 4,6-Dinitrocarvacrol
4,6-Dinitrocarvacrol (1-methyl-2-hydroxy-4-isopropyl-3,5-dinitrobenzene), an isomer of 2,4-dinitrothymol, demonstrates contrasting behavior. At ~10⁻⁵ M, it stimulates oxygen consumption by 350% while reversibly blocking cell division, mimicking 2,4-dinitrophenol’s uncoupling of oxidative phosphorylation . This highlights the importance of nitro group positioning: ortho/para substitutions (relative to hydroxyl groups) enhance respiratory stimulation, whereas meta substitutions (as in 2,4-dinitrothymol) prioritize division inhibition.
Broader Nitrophenol Derivatives
- 2,4-Dinitrophenol: A classic mitochondrial uncoupler, it stimulates respiration at low concentrations but becomes inhibitory at higher doses. Unlike this compound, it lacks the isopropyl group, reducing steric hindrance and altering membrane permeability .
- 3,5-Dinitro-o-cresol : This compound shares structural similarities but substitutes the isopropyl group with a methyl, resulting in higher lipophilicity and enhanced respiratory effects .
Data Tables
Table 1: Structural and Physical Properties
Compound | Nitro Positions | Melting Point (°C) | Key Functional Groups | Synthesis Yield (%) |
---|---|---|---|---|
This compound | 2,6 | 55 | -OH, -NO₂, -CH(CH₃)₂ | 30–40 |
2,4-Dinitrothymol | 2,4 | Not reported | -OH, -NO₂, -CH(CH₃)₂ | Not reported |
4,6-Dinitrocarvacrol | 3,5 | Not reported | -OH, -NO₂, -CH(CH₃)₂ | Not reported |
2,4-Dinitrophenol | 2,4 | 126 | -OH, -NO₂ | >70 |
Mechanistic Insights
The differential effects of these compounds arise from their interactions with mitochondrial proteins. Nitro groups in 2,4-dinitrothymol may disrupt ATP synthase or cytochrome complexes, halting division without significant respiratory changes. In contrast, 4,6-dinitrocarvacrol’s ortho-substitutions facilitate protonophoric activity, uncoupling electron transport from ATP synthesis .
Biological Activity
2,6-Dinitrothymol (2,6-DNT) is a nitrophenolic compound that has garnered attention for its biological activity. This article explores its pharmacological effects, toxicity, and potential therapeutic applications through a comprehensive review of existing literature and research findings.
This compound is characterized by its yellow crystalline structure and is soluble in organic solvents. Its chemical formula is C6H4N2O5, and it is known for its potent biological activity due to the presence of nitro groups that can influence various biochemical pathways.
The primary mechanism by which 2,6-DNT exerts its biological effects is through the uncoupling of oxidative phosphorylation . This process leads to an increased basal metabolic rate and elevated body temperature, similar to other dinitrophenols like 2,4-Dinitrophenol (DNP). The uncoupling effect results in energy being released as heat rather than being stored as ATP, which can lead to significant metabolic disturbances .
Toxicological Profile
The toxicological effects of 2,6-DNT have been studied primarily in animal models. Notable findings include:
- Lethality : Studies indicate that 2,6-DNT has a comparable lethality to other dinitrophenol isomers. The estimated LD50 for acute exposure varies depending on the route of administration and species tested .
- Hyperthermia : Administration of 2,6-DNT can cause hyperpyrexia, which is a dangerous increase in body temperature that can lead to multi-organ failure and death if not managed properly .
- Cataract Formation : In avian models, exposure to 2,6-DNT has shown equivocal evidence of cataract formation at doses as low as 79 mg/kg .
Case Studies
Comparative Toxicity Table
Compound | LD50 (mg/kg) | Primary Effects | Secondary Effects |
---|---|---|---|
2,4-Dinitrophenol | ~10-20 (oral) | Hyperthermia, weight loss | Multi-organ failure |
2,6-Dinitrophenol | ~15-25 (oral) | Cataracts, hyperpyrexia | Skin rashes, potential liver damage |
3,5-Dinitrophenol | ~50 (oral) | Mild metabolic increase | Less severe than DNPs |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 2,6-Dinitrothymol?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times and peak areas against certified reference standards. Ensure mobile phase compatibility with nitro-aromatic compounds .
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via 1H and 13C NMR, focusing on nitro-group chemical shifts (e.g., aromatic proton deshielding at δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to verify molecular ion peaks (e.g., [M+] at m/z 246 for C7H6N2O5) and fragmentation patterns .
- Reference Standards : Cross-validate with commercially available this compound standards (CAS RN: 606-20-2) .
Q. How should researchers ensure safe handling and storage of this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid latex gloves due to potential permeability .
- Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition. Label containers with CAS RN 606-20-2 and hazard symbols (if applicable) .
- Ventilation : Work in fume hoods to mitigate inhalation risks, especially during weighing or synthesis .
Advanced Research Questions
Q. How can synthesis protocols for this compound be optimized to maximize yield and minimize by-products?
- Methodological Answer :
- Nitration Conditions : Optimize reaction temperature (e.g., 0–5°C for controlled nitration) and stoichiometry (e.g., HNO3/H2SO4 ratio) to reduce dinitration at unintended positions .
- Purification : Employ recrystallization in ethanol-water mixtures to isolate this compound from ortho/para isomers. Monitor purity via TLC (Rf = 0.3–0.4 in hexane:ethyl acetate 7:3) .
- By-Product Analysis : Use GC-MS to identify and quantify impurities (e.g., 4,6-dinitrothymol) and adjust reaction conditions accordingly .
Q. What strategies resolve discrepancies in reported spectroscopic data for this compound across studies?
- Methodological Answer :
- Cross-Validation : Compare NMR and IR spectra with primary literature or databases (e.g., NIST Chemistry WebBook) .
- Calibration Standards : Use internal standards (e.g., tetramethylsilane for NMR) to ensure instrument accuracy .
- Sample Purity : Re-crystallize samples and re-analyze to rule out solvent or impurity effects .
Q. How should researchers design experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), UV light, and humidity. Monitor degradation via HPLC at intervals (0, 7, 14 days) .
- Kinetic Analysis : Calculate degradation rate constants (k) using first-order models. Identify major degradation products via LC-MS .
- Control Variables : Maintain consistent pH (e.g., buffer solutions) and oxygen levels to isolate stability factors .
Q. What are the critical considerations for integrating this compound into enzymatic or biological studies?
- Methodological Answer :
- Solubility : Pre-dissolve in DMSO (<1% v/v) to ensure aqueous compatibility without denaturing enzymes .
- Toxicity Screening : Conduct preliminary assays (e.g., MTT on cell lines) to establish non-toxic concentrations .
- Enzyme Interactions : Use stopped-flow spectroscopy to monitor real-time binding kinetics with target enzymes (e.g., nitroreductases) .
Q. Data Management and Reproducibility
Q. How should researchers document experimental protocols for synthesizing this compound to ensure reproducibility?
- Methodological Answer :
- Detailed Synthesis Logs : Record reaction parameters (temperature, time, reagent grades) and purification steps (solvent ratios, crystallization yields) .
- Metadata Annotation : Include instrument calibration dates, software versions (e.g., HPLC data systems), and batch numbers for chemicals .
- Open Data Repositories : Share raw spectral data (e.g., NMR .jdx files) on platforms like Zenodo for peer validation .
Properties
CAS No. |
303-21-9 |
---|---|
Molecular Formula |
C10H12N2O5 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3-methyl-2,4-dinitro-6-propan-2-ylphenol |
InChI |
InChI=1S/C10H12N2O5/c1-5(2)7-4-8(11(14)15)6(3)9(10(7)13)12(16)17/h4-5,13H,1-3H3 |
InChI Key |
XBCVBHKJVWVNID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1[N+](=O)[O-])O)C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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